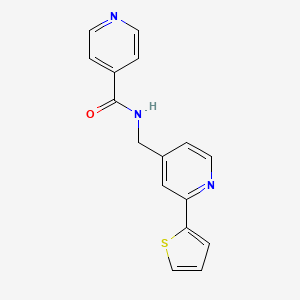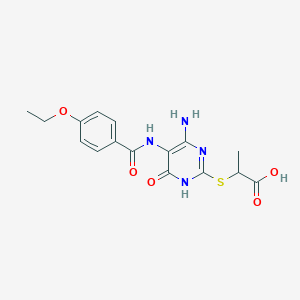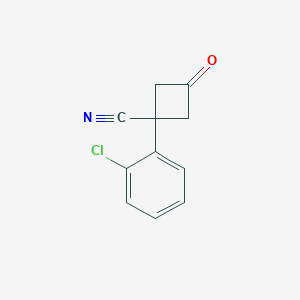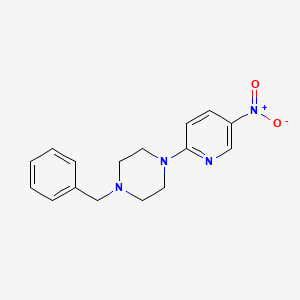
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide, also known as TPN-ISE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPN-ISE is a pyridine-based molecule that has a thiophene ring attached to it. The compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are the focus of
Mécanisme D'action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is not yet fully understood. However, studies have indicated that the compound may exert its effects by inhibiting specific signaling pathways within cells, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been shown to have several biochemical and physiological effects. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is that it has shown promising results in both cancer and inflammation research, indicating its potential use in multiple fields. However, one limitation of the compound is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide. One potential avenue of research is to further investigate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide could be studied for its potential use in other fields, such as neurodegenerative diseases or infectious diseases. Overall, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has shown promising results in scientific research and may have potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide involves the reaction of isonicotinoyl chloride with 2-(thiophen-2-yl)pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide.
Applications De Recherche Scientifique
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been studied extensively for its potential applications in various scientific fields. The compound has shown promising results in cancer research, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been studied for its potential use as an anti-inflammatory agent, with research indicating its ability to reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYOVFDQZLEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)



![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)
![4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine](/img/structure/B2717484.png)


![(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2717490.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)